molecular formula C7H7O3S- B104242 Tosylate CAS No. 16722-51-3

Tosylate

Cat. No. B104242
CAS RN: 16722-51-3
M. Wt: 171.2 g/mol
InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-M
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Description

Tosylate, also known as tosylate ion or p-toluenesulfonate, is a chemical compound that is widely used in various fields of research. It is a sulfonate ester that contains a tosyl group, which is a functional group that is commonly used in organic chemistry. Tosylate is a versatile reagent that is used in a wide range of synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

  • Catalysis in Organic Chemistry : Tosylate, specifically Iron(III) tosylate, has been shown to be an efficient catalyst for acetylation reactions involving alcohols, phenols, and aldehydes, offering an inexpensive and easy-to-handle option in organic synthesis (Baldwin et al., 2012).

  • Biomedical Electronics : In the field of biomedical electronics, tosylate-doped polymers such as poly-(3,4-ethylenedioxythiphene) (PEDOT:Tos) are used to develop stretchable and conductive nanofibers, applicable in wearable and biocompatible electronic devices (Boubée de Gramont et al., 2017).

  • Bioelectronics Interface : Research has explored the growth of various cell lines on PEDOT doped with Tosylate, demonstrating the ability of electrical stimuli to control cell growth and morphology, a key aspect in bioelectronics (Wan et al., 2009).

  • Chemical Modification of Compounds : Tosylate is utilized in the efficient tosylation of oligoethylene glycols and related alcohols, offering advantages in yield and purity over traditional methods, thus facilitating further chemical manipulations (Ouchi et al., 1990).

  • Green Chemistry Applications : The development of catalyst-free and environmentally friendly methods for tosylation, particularly in water, highlights tosylate's role in advancing green chemistry principles (Oliverio et al., 2013).

  • Protein Labeling in Biochemistry : Tosylate-based chemistry, such as ligand-directed tosyl (LDT) chemistry, has been used for site-selective attachment of synthetic molecules to proteins in living cells, a significant tool for biological studies and manipulation (Tsukiji et al., 2009).

  • Material Science and Conductivity : The study of conducting polymers coated with tosylate, like polypyrrole(tosylate), has provided insights into their viscoelastic properties, relevant in electronic material research (Topart et al., 1994).

  • Chemical Reactivity and Synthesis : Tosylate's role in facilitating chemical reactions, such as the synthesis of symmetrical diacid triacylglycerols and benzannulation reactions, underscores its utility in organic synthesis (Benbouzid et al., 1988; Tsukada et al., 2000).

  • Stem Cell Research : The use of electronic polymer surface switches involving PEDOT:Tosylate has shown control over neural stem cell adhesion and density, a critical aspect in stem cell research and potential therapies (Saltó et al., 2008).

properties

IUPAC Name

4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXIMZWYDAKGHI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O3S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045075
Record name Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosylate

CAS RN

16722-51-3
Record name p-Toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16722-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Toluene sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The methyl ester precursor of (S)-4-[cis-2,6-dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate (hereinafter optionally referred to as “Compound 1 tosylate”) was used for this experiment instead of Compound 1 tosylate due to the unsuitability of the Compound 1 tosylate crystals for X-ray structure determination. Compound 1 tosylate methyl ester was prepared via an esterification of Compound 1 tosylate followed by recrystallization from isopropanol. Other experiments have established that the stereochemistry is retained in converting the methyl ester to Compound 1 tosylate.
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[Compound]
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methyl ester
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(S)-4-[cis-2,6-dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
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Synthesis routes and methods II

Procedure details

A stream of oxygen and ozone (containing 0.35 mmol of ozone per minute) is passed for 4 minutes through a solution, cooled to -60° C., of 0.553 g of the 4-methylphenylsulphonate of 7β-amino-3-methylene-cepham-4α-carboxylic acid diphenylmethyl ester in 50 ml of methanol. After a further 5 minutes, the pale blue-coloured solution is treated with 0.3 ml of dimethyl sulphide. the mixture is stirred for 15 minutes at -70° C., for one hour at -12° C. and for one hour in an ice bath and is then evaporated. The residue is taken up in a small amount of methylene chloride, diethyl ether is then added until the mixture turns cloudy, and the mixture is left to stand. The microcrystalline, reddish-coloured pulverulent precipitate is filtered off and yields the 4-methylphenylsulphonate of 7β-amino-cepham-3-one-4α-carboxylic acid diphenylmethyl ester which is mainly present in the enol form as the 4-methylphenylsulphonate of 7β-amino-3-cephem-3-ol-4-carboxylic acid diphenylmethyl ester, melting point=143°-145° C. (with decomposition); thin layer chromatogram (silica gel) Rf~0.28 (system: ethyl acetate/pyridine/water, 85:10:5); ultraviolet absorption spectrum (in ethanol): λmax =262 mμ (ε=3,050) and 282 mμ (ε=3,020); infrared absorption spectrum (in methylene chloride): characteristic bands at 5.58μ, 5.77μ (shoulder), 6.02μ and 6.22μ.
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0.35 mmol
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reactant
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0.553 g
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7β-amino-3-methylene-cepham-4α-carboxylic acid diphenylmethyl ester
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50 mL
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0.3 mL
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Synthesis routes and methods III

Procedure details

To a 5-L 3-neck flask under an inert nitrogen atmosphere, 2.0 L of isopropanol (IPA) was charged. A slurry was prepared by adding 289 g of the amorphous free base of Compound 1 to the flask. A solution of p-toluenesulfonic acid hydrate (97.0 g) in IPA (400 mL) was then added to the slurry. The water content of the slurry supernatant was adjusted to 0.6 g/L with the addition of water (9 mL), and the slurry was stirred at 20-25° C. for 18 hours to produce a thick crystalline slurry. The slurry was filtered and washed with IPA (2×500 mL). Excess IPA was removed from the crystalline cake by blowing dry nitrogen through the cake for 24 hours. With the solids containing 3 weight-percent (wt %) of IPA, the cake was further dried by blowing humidified nitrogen through the cake at a relative humidity of 70-75% for 24 hours. The cake retained 0.9 wt % of IPA that was not further reduced by this method. Excess water was then removed from the cake by blowing dry nitrogen through the cake for 24 hours. The tosylate salt of Compound 1 was isolated as an orange powder (337 g). The isolated tosylate salt of Compound 1 was crystalline with only one observed form: a non-stoichiometric hemihydrate, as determined by x-ray powder diffraction (XPRD) and thermogravimetric (TG) analysis.
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amorphous free base
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289 g
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97 g
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400 mL
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9 mL
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2 L
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Synthesis routes and methods IV

Procedure details

A solution of tert-butyl 4-[(2-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate (62.8 mg, 0.2 mmol) and 5-methylbiphenyl-3-amine (36.6 mg, 0.2 mmol) in 0.1 M 1:1 TsOH:dioxane (2.0 mL) was heated to 100° C. overnight. Upon cooling to room temperature, the reaction mixture was concentrated in vacuo. The resulting light yellow solid was triturated in 1:1 dichloromethane:diethyl ether (10 mL). The solid was removed by filtration then dried under vacuum to provide N-(5-methylbiphenyl-3-yl)-4-(piperidin-4-yloxy)pyrimidin-2-amine as a tosylate salt as a light yellow solid. MS ESI calc'd. for C22H25N4O [M+H]+ 361, found 362. 1H NMR (400 MHz, DMSO-d6): δ 10.17 (s, 1H); 8.68 (s, 2H); 8.29 (d, J=6.4 Hz, 1H); 7.76 (s, 1H); 7.63 (d, J=7.9 Hz, 1H); 7.61-7.26 (m, 1H); 7.21 (s, 1H); 7.12 (d, J=8.1 Hz, 2H); 6.43 (d, J=6.4 Hz, 1H); 5.26 (s, 1H); 3.19 (s, 2H); 2.97 (s, 2H); 2.29 (s, 2H); 2.14 (s, 2H); 1.95 (s, 3H).
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62.8 mg
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36.6 mg
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Synthesis routes and methods V

Procedure details

The product of Example 447A (11.1 g, 40 mmol) in THF (60 mL) was treated with a solution of sodium cyanoborohydride (5.3 g, 80 mmol) in THF (30 mL) dropwise at 5° C. over 15 minutes, then 5° C. for 3 hours and at room temperature for 3 days. The reaction was quenched with 1N HCl (to pH 1) and stirred at room temperature for 3 hours, adjusted to pH 11 with K2CO3, and then extracted with ethyl acetate (100 mL). The organic layer was washed with water (3×50 mL) and brine, dried over MgSO4, concentrated and dried at room temperature in vacuum to give crude product (10.2 g) as colorless liquid. The obtained crude product was diluted with i-PrOH (71 mL), treated with p-toluenesulfonic acid monohydrate (7.05g, 37 mmol), and then the mixture was heated to reflux. n-Hexane (71 mL) was added to the hot solution, and then the solution was cooled to room temperature gradually and stirred at room temperature for 2 hours. The resulting crystal was collected by filtration, washed with a mixture of i-PrOH and n-hexane (1:1), and dried at 40° C. overnight in vacuum to give the title compound as tosylate (colorless crystal, 9.3 g): yield 52% from 2,2,2-trifluoroacetophenone
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product
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11.1 g
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reactant
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5.3 g
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60 mL
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30 mL
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7.05 g
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71 mL
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71 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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